![molecular formula C19H22N4O B2929453 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea CAS No. 1396875-35-6](/img/structure/B2929453.png)
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a complex organic compound with diverse potential applications in scientific research. Known for its unique structure combining a pyrazolopyridine moiety with a tert-butylphenyl group, this compound offers a range of reactivity and stability characteristics, making it of interest to chemists and researchers across multiple fields.
科学的研究の応用
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has numerous applications across scientific disciplines:
Chemistry: : Utilized as a reagent or intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor or modulator.
Medicine: : Investigated for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: : Used in material science for the development of new polymers or as a stabilizer in chemical formulations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea typically involves a multi-step process:
Formation of the pyrazolo[1,5-a]pyridine core: : This can be achieved via the reaction of appropriate pyrazole derivatives with pyridine compounds under specific catalytic conditions.
Introduction of the tert-butylphenyl group: : Using methods like Suzuki coupling or Stille coupling, the tert-butylphenyl group is introduced to form the desired substituent.
Urea formation: : The final step involves the reaction of the intermediate with an isocyanate or urea derivative under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up, utilizing continuous flow chemistry techniques to ensure consistency and efficiency. Optimizing reaction conditions such as temperature, pressure, and catalyst concentrations is crucial to achieving high yields and purity.
化学反応の分析
Types of Reactions
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is known to undergo several types of chemical reactions:
Oxidation: : Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Reacts with nucleophiles and electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (mild conditions), potassium permanganate (strong conditions).
Reducing Agents: : Sodium borohydride (moderate conditions), lithium aluminum hydride (strong conditions).
Solvents: : Common solvents used include dichloromethane, toluene, and dimethyl sulfoxide.
Major Products Formed
Depending on the reaction conditions, the major products can vary:
Oxidation: : Formation of corresponding oxides or hydroxylated derivatives.
Reduction: : Reduced forms, including alcohol or amine derivatives.
Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.
作用機序
The precise mechanism of action for 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea varies depending on its application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their function or activity. The pathways involved typically include modulation of enzymatic activity, binding to active sites, and inducing conformational changes in biological macromolecules.
類似化合物との比較
Compared to similar compounds, 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea stands out due to its specific structural features and stability:
Similar Compounds: : Pyrazolopyridine derivatives, phenylurea compounds.
Unique Features: : The combination of pyrazolopyridine and tert-butylphenyl groups offers a unique profile in terms of reactivity and potential biological activity.
Comparison: : Other similar compounds might include variations in substituents or different linking groups, which can result in altered reactivity and application potential.
特性
IUPAC Name |
1-(4-tert-butylphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-19(2,3)15-7-9-16(10-8-15)22-18(24)20-12-14-13-21-23-11-5-4-6-17(14)23/h4-11,13H,12H2,1-3H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQWFDFDWHJAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

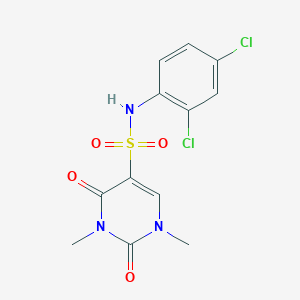
![2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2929374.png)
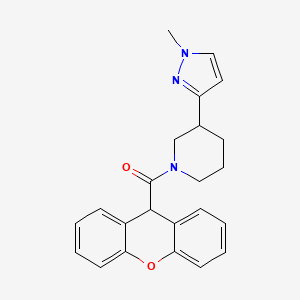
![3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929376.png)
![(2S)-N-Benzyl-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-methylbutanamide](/img/structure/B2929377.png)
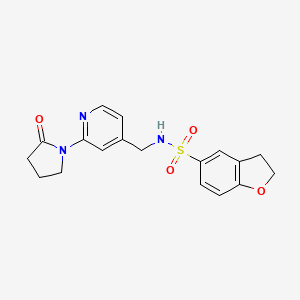
![5-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B2929380.png)
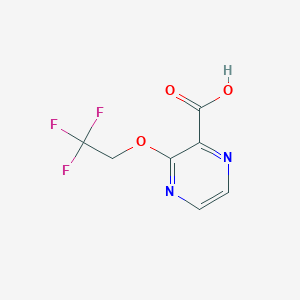
![4-Bromophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2929383.png)
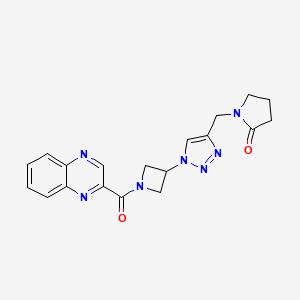
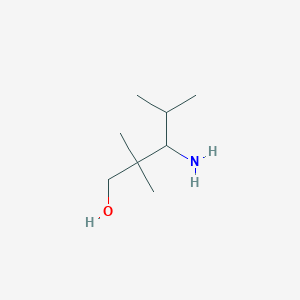
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2929391.png)
![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide](/img/structure/B2929393.png)
